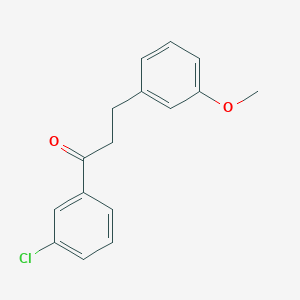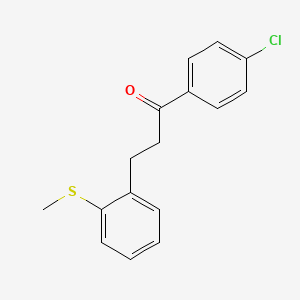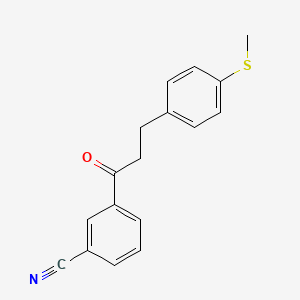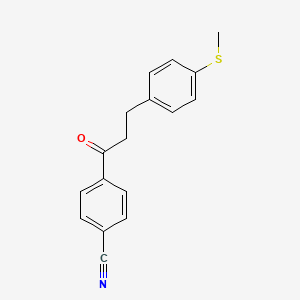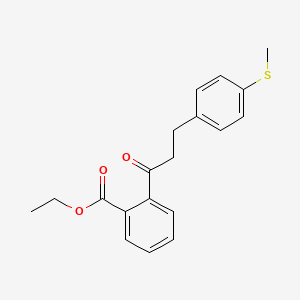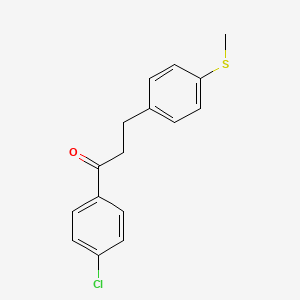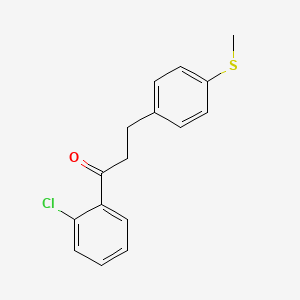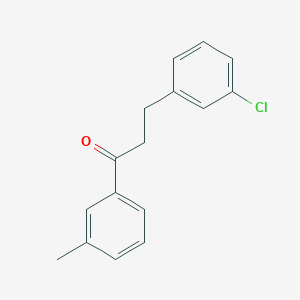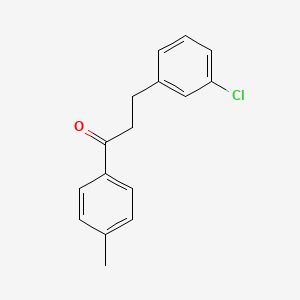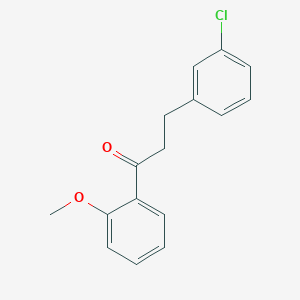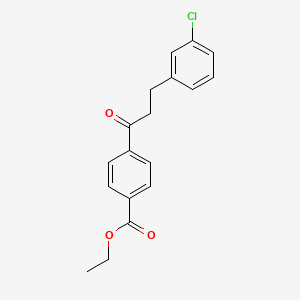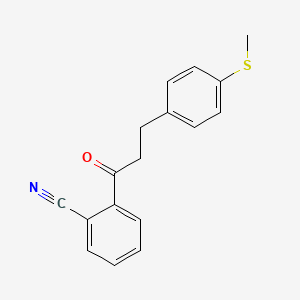
Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone
Vue d'ensemble
Description
Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone, commonly referred to as CPDK, is an organic compound that is widely used in various scientific research applications. It is a cyclopropyl ketone with a molecular formula of C12H16O. CPDK is used in a variety of synthetic organic chemistry and biochemistry applications, ranging from drug synthesis to biochemical investigations. It can be used as a substrate for enzyme-catalyzed reactions, and as a starting material for the synthesis of other organic compounds.
Applications De Recherche Scientifique
Diels-Alder Reactions
Cyclopropyl ketones, including those related to Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone, show significant potential in Diels-Alder reactions. These ketones are highly reactive dienophiles and can engage a range of cyclic dienes and 2,3-dimethylbutadiene, allowing for versatile synthetic applications (Fisher, Smith & Fox, 2013).
Carbon-Carbon Bond Formation
The cyclization of cyclopropane-related ketones to form benzenes, which involves cyclopropane cleavage followed by aromatization, represents an innovative silver-catalyzed addition of a ketone to an allylic C-H bond. This process demonstrates an unusual non-carbonyl ene reaction, highlighting the versatility of cyclopropyl ketones in organic synthesis (Pati & Liu, 2012).
Cyclopropanation and Carbene Precursors
Cyclopropyl ketones serve as valuable precursors for cyclopropanation and carbene generation. The deoxygenation of diketones to reveal carbenes, which cyclize with a pendant N-allyl, transforms bench-stable precursors into high-yield and regioselective products. This process underscores the utility of cyclopropyl ketones in generating diverse organic structures (Schilter, 2021).
Synthesis of Functionalized Compounds
The use of cyclopropyl ketones in the synthesis of asymmetrically functionalized compounds, like 4H-cyclopenta[2,1-b:3,4-b']dithiophenes, highlights their role in constructing complex organic molecules. This three-step synthetic approach demonstrates the adaptability of cyclopropyl ketones in organic chemistry (Van Mierloo et al., 2010).
Asymmetric Synthesis
Cyclopropyl ketones facilitate asymmetric synthesis, as seen in the kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones. This process, catalyzed by chiral gold(I) species, highlights the potential of cyclopropyl ketones in producing optically active compounds (Yanqing Zhang & Junliang Zhang, 2012).
Novel Synthetic Routes
Cyclopropyl ketones are integral in developing novel synthetic routes, such as the synthesis of substituted dihydrofuro[3,2-c]pyridines. These routes showcase the versatility of cyclopropyl ketones in forming complex heterocyclic structures (Huang, Zhang, Liang & Dong, 2012).
Propriétés
IUPAC Name |
1-cyclopropyl-3-(2,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-3-4-11(2)13(9-10)7-8-14(15)12-5-6-12/h3-4,9,12H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDLITUPKUCMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644765 | |
| Record name | 1-Cyclopropyl-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898754-16-0 | |
| Record name | 1-Cyclopropyl-3-(2,5-dimethylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



